(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid
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Overview
Description
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a prop-2-en-1-yloxy side chain attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amino acid derivative with prop-2-en-1-ol under suitable conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and prop-2-en-1-yloxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid include other amino acids with different side chains, such as:
- (2S)-2-Amino-3-(prop-2-yn-1-yloxy)propanoic acid
- (2S)-2-Amino-3-(prop-2-en-1-yloxy)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-prop-2-enoxypropanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
PLTOASLATKFEBR-YFKPBYRVSA-N |
Isomeric SMILES |
C=CCOC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCOCC(C(=O)O)N |
Origin of Product |
United States |
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